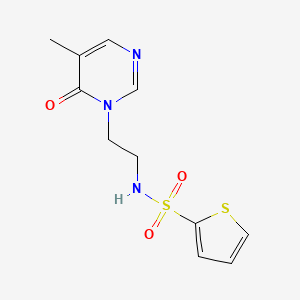

N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)thiophene-2-sulfonamide

Description

N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a pyrimidinone core linked to a thiophene ring via an ethyl spacer. The pyrimidinone moiety contributes to hydrogen-bonding capabilities, while the thiophene sulfonamide group may enhance solubility and binding specificity.

Properties

IUPAC Name |

N-[2-(5-methyl-6-oxopyrimidin-1-yl)ethyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3S2/c1-9-7-12-8-14(11(9)15)5-4-13-19(16,17)10-3-2-6-18-10/h2-3,6-8,13H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGQKOUYHXOICQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CN(C1=O)CCNS(=O)(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Pyrimidine Ring: Starting from a suitable precursor, the pyrimidine ring can be synthesized through cyclization reactions.

Attachment of the Thiophene Ring: The thiophene ring can be introduced via coupling reactions, such as Suzuki or Stille coupling.

Introduction of the Sulfonamide Group: The sulfonamide group is usually introduced through sulfonation reactions, followed by amide formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfonamide or thiophene moieties.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Halogens, alkylating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

Antitumor Activity

Research has shown that derivatives of sulfonamides, including those similar to N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)thiophene-2-sulfonamide, exhibit notable antitumor properties. A study indicated that certain sulfonamide derivatives demonstrated cytotoxic effects against various cancer cell lines, including breast cancer cells (MDA-MB-231), with IC₅₀ values comparable to established chemotherapeutic agents like 5-fluorouracil .

Case Study: Antitumor Mechanism

In vitro assays revealed that the compound induced apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and upregulating apoptotic markers such as caspase-3. This suggests that compounds with similar structures may be promising candidates for developing new anticancer therapies .

Enzyme Inhibition

The compound's structural features suggest potential activity as an enzyme inhibitor. Sulfonamides are known for their ability to inhibit various enzymes, including carbonic anhydrase and certain proteases, which could be leveraged in treating conditions related to enzyme dysregulation.

Case Study: Acetylcholinesterase Inhibition

Compounds containing pyrimidine and thiophene moieties have been investigated for their acetylcholinesterase inhibitory activity, which is relevant for treating neurodegenerative diseases such as Alzheimer's disease. The design of hybrid molecules combining these functionalities may enhance their efficacy as therapeutic agents targeting cognitive decline .

Mechanism of Action

The mechanism of action of N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)thiophene-2-sulfonamide would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in folate synthesis in bacteria. This inhibition leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Structural Analog: 4-Phenyl-6-(thiophen-2-yl)-2-(D-xylopyranosylthio)tetrahydropyrimidin-5(6H)-one (16b)

Key Differences :

- Functional Groups: Compound 16b (C₂₀H₂₂N₂O₆S₂) incorporates a D-xylopyranosylthio group and a phenyl substituent, unlike the target compound’s ethyl-linked sulfonamide .

- Hydrogen Bonding: The hydroxyl groups in 16b’s xylopyranosyl moiety (IR υ: 3510–3488 cm⁻¹) increase polarity, whereas the target compound’s sulfonamide NH (likely ~3360 cm⁻¹) and pyrimidinone C=O (analogous to 16b’s 1722 cm⁻¹) dominate its hydrogen-bonding profile .

- Physicochemical Properties: Melting Point: 16b exhibits a high melting point (193–195°C) due to extensive hydrogen bonding and crystalline packing . The target compound’s melting point may be lower, as it lacks carbohydrate-derived hydroxyl groups. Solubility: The xylopyranosyl group in 16b enhances hydrophilicity, whereas the ethyl spacer in the target compound may balance lipophilicity for improved membrane permeability.

Table 1: Structural and Physical Comparison

Hydrogen Bonding and Crystal Engineering

Hydrogen-bonding patterns critically influence crystallinity and stability. The target compound’s sulfonamide NH and pyrimidinone C=O can form R₂²(8) motifs (two donors/two acceptors), analogous to Etter’s rules for molecular recognition . In contrast, 16b’s hydroxyl and thioether groups enable 3D networks, increasing melting points and reducing solubility .

Biological Activity

N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)thiophene-2-sulfonamide is a compound that has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer contexts. This article reviews the available literature on its synthesis, biological activity, and mechanisms of action.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure features a thiophene ring, a sulfonamide group, and a pyrimidine derivative, which are known to contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrimidine and thiophene moieties. The key steps often involve:

- Formation of the Pyrimidine Core : Utilizing starting materials such as urea and appropriate aldehydes to achieve the desired pyrimidine structure.

- Thiophene Integration : Employing methods like cyclization reactions to incorporate the thiophene ring.

- Sulfonamide Formation : Reacting the amine derivative with sulfonyl chlorides to yield the final sulfonamide product.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against various pathogens. Notably, it has shown significant activity against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) values for key pathogens are reported as follows:

- Escherichia coli : MIC = 0.21 µM

- Pseudomonas aeruginosa : MIC = 0.21 µM

- Micrococcus luteus : Selective action observed

- Candida species : Effective against certain fungal strains

These findings suggest that this compound exhibits potent antimicrobial properties, comparable to established antibiotics like ciprofloxacin .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Preliminary results indicate that it may inhibit cell proliferation in various cancer cell lines, with mechanisms likely involving:

- Induction of Apoptosis : Studies have shown that compounds with similar structures can trigger apoptotic pathways in cancer cells.

- Cell Cycle Arrest : Evidence suggests that this compound may interfere with cell cycle progression, leading to growth inhibition.

The biological activity of this compound is thought to be mediated through several mechanisms:

- DNA Gyrase Inhibition : Molecular docking studies indicate strong binding interactions with DNA gyrase, which is critical for bacterial DNA replication.

- Binding Affinity : The compound forms multiple hydrogen bonds with key residues in the active site of target proteins, enhancing its inhibitory effects .

- Antifungal Mechanisms : Similar interactions have been noted with fungal targets, suggesting a broad-spectrum potential against various pathogens.

Case Studies

Several case studies highlight the effectiveness of this compound in clinical and laboratory settings:

- Study on Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited enhanced activity against resistant strains of bacteria, suggesting its potential as a lead compound for further development .

- Cytotoxicity Assessment : In vitro assays using human cell lines revealed that certain derivatives showed selective cytotoxicity toward cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.